molecular formula C16H25ClN2O3 B564251 Carteolol-d9 Hydrochloride CAS No. 1346602-13-8

Carteolol-d9 Hydrochloride

Cat. No. B564251
M. Wt: 337.892
InChI Key: FYBXRCFPOTXTJF-KYRNGWDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carteolol-d9 Hydrochloride is the deuterium labeled analogue of Carteolol Hydrochloride . It is a nonselective beta-adrenoceptor blocking agent used for ophthalmic purposes . The chemical name for Carteolol Hydrochloride is (±)-5- [3- [ (1,1-dimethylethyl) amino]-2-hydroxypropoxy]-3,4-dihydro-2 (1H)-quinolinone monohydrochloride .


Synthesis Analysis

The synthesis of Carteolol Hydrochloride involves several steps . The process starts with the preparation of 3-amino-2-cyclohexenone, followed by the preparation of tetrahydro-2, 5 (1H,6H) -quinolinedione. The next steps involve the preparation of 5-hydroxy-3, 4-dihydro-2 (1H) -quinolone and 5- (2, 3-epoxypropoxy) -3, 4-dihydro-2 (1H) -quinolone, leading to the final product, Carteolol Hydrochloride .


Molecular Structure Analysis

Carteolol Hydrochloride has a molecular weight of 292.3734 and a chemical formula of C16H24N2O3 . The structural formula is as follows: C16H24N2O3•HCI .


Chemical Reactions Analysis

Carteolol Hydrochloride is known to form complex (ion-pair complexes) with Alizarin yellow R Sodium salt at pH=11.20. This reaction produces a complex red color which is absorbed maximally at 500 nm .

Scientific Research Applications

Protective Effects Against UVB-Induced Damage

Carteolol hydrochloride has been shown to protect human corneal epithelial cells from UVB-induced damage. It attenuates cell damage through its radical scavenging ability, suggesting a potential application in protecting ocular cells from UV radiation (Kuwahara et al., 2005).

Ocular Hypotensive Effect

Another study highlighted the ocular hypotensive effect of 8-hydroxycarteolol, a metabolite of carteolol, suggesting its effectiveness in intraocular pressure management in glaucoma treatment (Sugiyama et al., 2005).

Development of Gel Formulation for Ocular Delivery

Research has also been focused on developing environmentally responsive gel formulations for the controlled delivery of carteolol hydrochloride. This approach aims to improve ocular bioavailability and decrease systemic absorption, highlighting its utility in formulating sustained-release ocular drugs (El-Kamel et al., 2006).

Electrochemical Detection in Urine

A study introduced a modification method using Cetyl Trimethyl Ammonium Bromide/Nano-ZnO and Multi-walled Carbon Nanotubes Electrodes for the electrochemical determination of carteolol hydrochloride in urine. This highlights its application in doping control and pharmacokinetic studies (Zhao et al., 2017).

Anti-inflammatory Effects

Carteolol hydrochloride has been studied for its anti-inflammatory effects, where it significantly inhibited the production of proinflammatory cytokines in mouse models. This suggests a potential application in managing inflammation-related ocular conditions (Kawai et al., 2004).

Future Directions

Carteolol Hydrochloride has been shown to be effective in lowering intraocular pressure and may be used in patients with chronic open-angle glaucoma and intraocular hypertension . It may be used alone or in combination with other intraocular pressure lowering medications .

properties

IUPAC Name

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBXRCFPOTXTJF-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carteolol-d9 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.